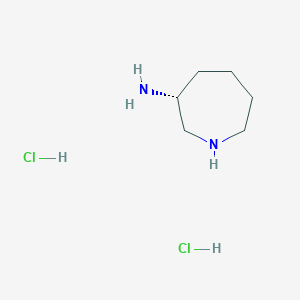
(3R)-Azepan-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-Azepan-3-amine;dihydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center. This compound is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, which enhances its solubility in water and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Azepan-3-amine;dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the reduction of a corresponding ketone or imine using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum on carbon to achieve high yields and purity. The process is optimized for large-scale production by controlling parameters like pressure, temperature, and reaction time.
化学反应分析
Types of Reactions
(3R)-Azepan-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted azepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo-azepane derivatives, more saturated amine derivatives, and various substituted azepane compounds, depending on the specific reagents and conditions used.
科学研究应用
(3R)-Azepan-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (3R)-Azepan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include neurotransmitter systems, where the compound can influence synaptic transmission and neuronal activity.
相似化合物的比较
Similar Compounds
(3R,3’S)-Dihydroxy-β-carotene (Meso-zeaxanthin): This compound shares a similar stereochemistry and is used in nutritional supplements.
(2S,3R)-3-Methylglutamate: Another compound with a similar stereochemistry, used in the study of excitatory amino acid transporters.
Uniqueness
(3R)-Azepan-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of the azepane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C6H16Cl2N2 |
|---|---|
分子量 |
187.11 g/mol |
IUPAC 名称 |
(3R)-azepan-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
InChI 键 |
UGXGMLAGNPGHSA-QYCVXMPOSA-N |
手性 SMILES |
C1CCNC[C@@H](C1)N.Cl.Cl |
规范 SMILES |
C1CCNCC(C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


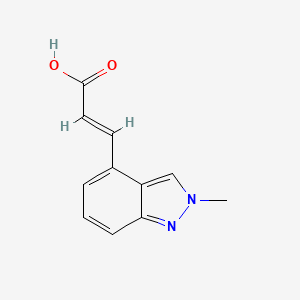
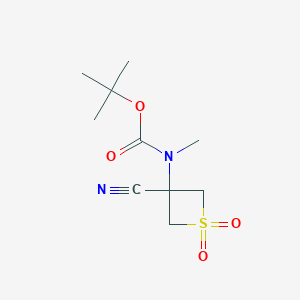
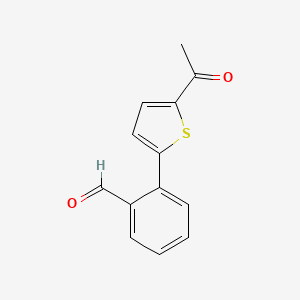
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

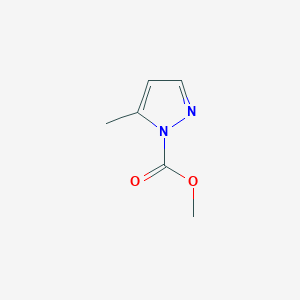

![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
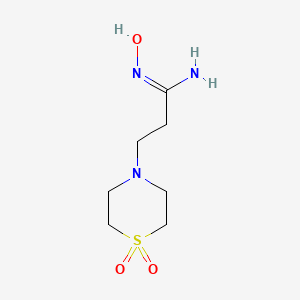

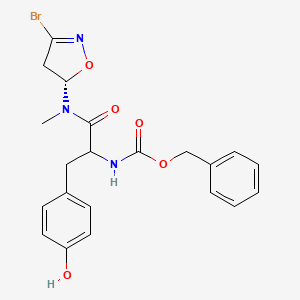
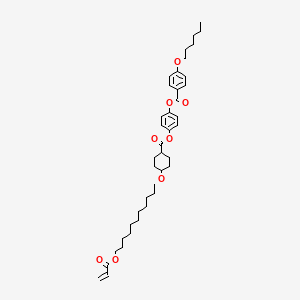
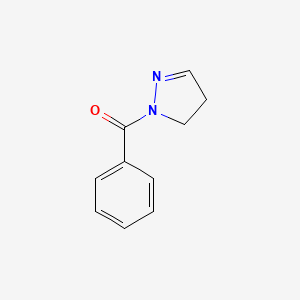
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
